molecular formula C9H6N4 B13535662 3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B13535662
M. Wt: 170.17 g/mol
InChI Key: HOMDGTKPQREJDS-UHFFFAOYSA-N
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Description

5-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with ethyl cyanoacetate under basic conditions to form the intermediate, which then undergoes cyclization to yield the desired product . Another approach involves the use of hydrazine derivatives and 3-pyridinecarboxaldehyde, followed by cyclization and nitrile formation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and pyridine-containing heterocycles, such as:

Uniqueness

What sets 5-(pyridin-3-yl)-1H-pyrazole-3-carbonitrile apart is its unique combination of a pyrazole ring, a pyridine ring, and a nitrile group. This structure provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications .

Properties

IUPAC Name

5-pyridin-3-yl-1H-pyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMDGTKPQREJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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